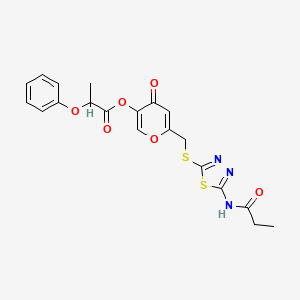
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate is a complex organic compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This compound features a unique molecular structure that includes a pyran ring, a thiadiazole moiety, and an ester group, which contribute to its reactivity and biological efficacy.
Molecular Characteristics
The molecular formula of the compound is C18H19N3O4S, with a molecular weight of approximately 373.48 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest for further research.
Biological Activity
The biological activity of this compound has been primarily explored in the context of its fungicidal and nematocidal properties. Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant activity against various pathogens and pests.
Fungicidal Properties
Studies have shown that certain derivatives possess potent fungicidal activity against pathogens such as Rhizoctonia solani and Fusarium oxysporum, which are responsible for significant crop losses. The mechanism of action is believed to involve the inhibition of specific enzymes critical for fungal growth and reproduction.
Nematocidal Properties
In addition to its fungicidal effects, the compound has demonstrated notable nematocidal activity against pests like Bursaphelenchus xylophilus. This suggests potential applications in agriculture as an effective pest control agent.
The mechanism of action for this compound involves binding to specific enzymes or receptors within the target organisms. This interaction may inhibit their activity, leading to reduced viability or growth of pathogens and pests.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | C18H21N3O4S | Similar thiadiazole moiety; larger side chain | Enhanced fungicidal properties |
| 4-oxo-6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran | C18H20N3O4S | Cyclopropane substitution | Potential variations in biological activity |
| 5-propionamido-thiadiazole | C7H8N4S2 | Contains a thiadiazole ring | Antimicrobial properties |
This table illustrates how variations in side chains and functional groups can influence biological activities.
Case Studies
- Fungicidal Efficacy : A study conducted on rice sheath blight pathogens showed that derivatives of the compound exhibited up to 85% reduction in fungal growth compared to untreated controls.
- Nematode Control : Field trials demonstrated that application of the compound resulted in a significant decrease in nematode populations in treated soil compared to untreated plots.
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-3-17(25)21-19-22-23-20(31-19)30-11-14-9-15(24)16(10-27-14)29-18(26)12(2)28-13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRBAQTHWHVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














